8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core substituted with a 4-chlorobenzyl group at position 7, a methyl group at position 3, and an amino group at position 8. Its structure (Figure 1) is optimized for interactions with biological targets such as serotonin (5-HT) and dopamine (D2) receptors, as evidenced by its role in receptor ligand studies . The 4-chlorobenzyl moiety enhances lipophilicity and receptor binding, while the amino group at position 8 facilitates hydrogen bonding, critical for affinity and selectivity.
Properties
IUPAC Name |
8-amino-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2/c1-18-10-9(11(20)17-13(18)21)19(12(15)16-10)6-7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H2,15,16)(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGBZEIFUXTPAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the alkylation of 8-amino-3-methylxanthine with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Benzyl derivatives.
Substitution: Azido or thio derivatives, depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that are being explored for therapeutic applications:
Adenosine Receptor Modulation
Research indicates that 8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione acts as an agonist for adenosine A3 receptors (A3AR). This receptor is implicated in various physiological processes, including inflammation and cancer cell proliferation. Compounds with similar structures have shown significant agonistic properties towards A3AR, suggesting a potential role in modulating inflammatory responses and providing neuroprotective effects in neurodegenerative diseases.
Anticancer Activity
Studies have demonstrated that this compound can inhibit tumor growth by inducing apoptosis in cancer cells through its action on A3AR. In vitro studies have shown that it significantly reduces the proliferation of various cancer cell lines, including breast and colon cancer cells, by promoting apoptotic pathways.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegeneration. Its agonistic action on A3AR is believed to confer protective effects against oxidative stress and excitotoxicity in neuronal cells.
Inflammation Models
In a study examining the effects of A3AR agonists on inflammation, this compound was administered to murine models with induced inflammatory conditions. Results indicated a marked reduction in inflammatory markers and improved tissue healing rates.
Cancer Research
In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines including breast and colon cancer cells by promoting apoptotic pathways.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved. This can lead to alterations in cellular functions and therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Effects
Key Structural Features:
- Position 7 : Substitutions here (e.g., benzyl, alkyl, or halogenated groups) modulate lipophilicity and steric bulk.
- Position 8: Amino, alkylamino, or halogen substituents influence electronic properties and receptor interactions.
- Position 3 : Methylation is common to stabilize the purine core and enhance metabolic stability.
Comparative Analysis:
Key Observations :
- Lipophilicity : The 4-chlorobenzyl group in the target compound provides balanced lipophilicity, enhancing blood-brain barrier penetration compared to 4-methylbenzyl analogs .
- Receptor Selectivity: Amino substituents at position 8 favor 5-HT1A and D2 receptor interactions, while sulfanyl or bulky groups reduce affinity .
- Steric Effects : 1,3-Dimethylation (e.g., in ) reduces receptor binding due to steric hindrance, highlighting the importance of a single methyl group at position 3 .
Structure-Activity Relationship (SAR) Insights
- Position 8: Amino Group: Essential for 5-HT1A/D2 affinity; removal abolishes activity . Lipophilic Substituents: Propoxy or N-ethylbenzylamino groups enhance 5-HT6/5-HT7 affinity but reduce selectivity .
- Position 7: 4-Chlorobenzyl vs. Alkyl: Chlorine’s electronegativity improves binding vs. non-halogenated analogs .
Biological Activity
8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 303971-28-0, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure includes an amino group and a chlorobenzyl moiety, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is C14H14ClN5O2. Its molecular weight is approximately 305.71968 g/mol. The presence of the chlorobenzyl group is significant as it may enhance the compound's lipophilicity and biological activity.
The mechanism by which 8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its biological effects is primarily through interactions with various enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound may act as an inhibitor of specific kinases and enzymes that play crucial roles in cancer proliferation and inflammation.
Anticancer Activity
Recent research has indicated that purine derivatives exhibit significant anticancer properties. In vitro studies have shown that 8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can inhibit the growth of various cancer cell lines. For instance:
These findings suggest that the compound could be further developed into an effective anticancer agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound may also exhibit anti-inflammatory effects. The chlorobenzyl group is known to enhance anti-inflammatory activity by modulating immune responses. Research indicates that compounds with similar structures have been effective in reducing inflammation markers in various models.
Case Studies
A recent study explored the synthesis and biological evaluation of several purine derivatives, including 8-amino-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The study aimed to assess their potential as therapeutic agents against cancer and inflammation. Results showed promising activity against specific cancer cell lines and highlighted the need for further investigation into their mechanisms of action.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: Two primary synthetic strategies are documented:
- Method A : React 4-((7-ethyl-2,6-dioxo-1H-purin-3-yl)methyl)benzylcarbamate with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 1 hour. Purification via column chromatography yields a white solid with confirmed structural integrity by H NMR (δ 7.3–7.1 ppm for aromatic protons) and C NMR (δ 165.2 ppm for carbonyl groups) .
- Method B : Automated thiolation using a robotic platform in anhydrous THF with triethylamine (TEA) as a base. Reaction progress is monitored over 12 hours, followed by solvent evaporation. This method achieves comparable purity to Method A, validated by identical spectral data .
Q. Key Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity in automated systems.
- Purification : Column chromatography (Method A) vs. solvent evaporation (Method B) may influence scalability.
Q. Table 1: Synthetic Route Comparison
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 1 hour | 12 hours |
| Solvent | DCM | THF |
| Purification | Column Chromatography | Solvent Evaporation |
| Yield | 75–80% | 70–75% |
| Automation Potential | Low | High |
Q. How can spectroscopic techniques (FTIR, NMR, MS) validate the structural integrity of this compound?
Methodological Answer:
- FTIR : Confirm functional groups via peaks at ~3344 cm (N-H stretching), 1697 cm (C=O stretching), and 744 cm (C-Cl stretching) .
- NMR : Use H NMR to resolve methyl protons (δ 3.1–3.3 ppm) and aromatic protons from the 4-chlorobenzyl group (δ 7.2–7.4 ppm). C NMR should show carbonyl carbons (δ 160–165 ppm) and quaternary carbons in the purine ring .
- Mass Spectrometry : Look for molecular ion peaks at m/z 338 (M+H) and fragments corresponding to the chlorobenzyl group (m/z 125) .
Q. Data Cross-Validation :
- Discrepancies in spectral data (e.g., shifted carbonyl peaks) may indicate tautomeric forms or solvent artifacts. Re-run spectra in deuterated DMSO to stabilize tautomers .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the purine-dione core may exhibit higher reactivity at the C8 position due to electron-deficient aromatic rings .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways. Polar solvents (e.g., DMF) may stabilize transition states in nucleophilic substitutions at the chlorobenzyl group .
Q. Validation :
Q. What strategies resolve contradictions in spectral data across studies (e.g., NMR shifts)?
Methodological Answer:
- Tautomerism Analysis : The compound may exist as a 1H or 3H tautomer, altering NMR shifts. Use variable-temperature NMR to identify dynamic equilibria .
- Crystallography : Resolve ambiguity via single-crystal X-ray diffraction. For example, a related purine-dione derivative (8-(2-hydroxyphenyl)-1,3-dimethyl analog) confirmed a planar purine ring with intramolecular H-bonding, explaining spectral anomalies .
Q. Case Study :
Q. How can factorial design optimize reaction conditions for scaled synthesis?
Methodological Answer:
- 2 Factorial Design : Test factors like temperature (25–50°C), solvent polarity (DCM vs. THF), and catalyst loading (1–5 mol%). Response variables include yield and purity .
- Example : A previous study on purine derivatives identified solvent polarity as the most significant factor (p < 0.05), with THF improving yield by 15% over DCM .
Q. Table 2: Factorial Design Parameters
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 25°C | 50°C |
| Solvent | DCM | THF |
| Catalyst Loading | 1 mol% | 5 mol% |
Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?
Methodological Answer:
- Degradation Studies : Expose the compound to HCl (pH 2) and NaOH (pH 12) at 37°C for 24 hours. Monitor degradation via HPLC.
- Proposed Mechanism : The 4-chlorobenzyl group may sterically shield the purine core from hydrolysis. In contrast, the methyl group at N3 destabilizes the compound under basic conditions via deprotonation .
Q. Validation :
Q. How does the 4-chlorobenzyl substituent influence biological activity compared to other aryl groups?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with 4-fluorobenzyl or 4-methylbenzyl groups. Test inhibitory activity against target enzymes (e.g., xanthine oxidase).
- Data Interpretation : The electron-withdrawing Cl group may enhance binding affinity by 20% compared to electron-donating methyl groups, as seen in related purine-diones .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
